Product packaging for Di-tert-butyl octanedioate(Cat. No.:)

Di-tert-butyl octanedioate

Cat. No.: B12510306
M. Wt: 286.41 g/mol
InChI Key: TUQIRKHDYKGDJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Di-tert-butyl octanedioate (CAS 22173-24-6) is a high-purity chemical intermediate with a molecular formula of C16H30O4 and a molecular weight of 286.41 g/mol. It is offered for research applications and should be stored sealed in a dry environment at room temperature . This compound features an octanedioate (suberate) backbone protected by two tert-butyl groups. This protection makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules. Researchers can leverage this reagent as a protected form of suberic acid. The tert-butyl ester groups are stable under a variety of reaction conditions but can be cleanly removed under mild acidic conditions to reveal the free dicarboxylic acid, a functionality prevalent in polymers, metal-organic frameworks (MOFs), and bioactive compounds. Its eight-carbon alkyl chain provides a defined spacer length, which can be useful in materials science for linker studies and in medicinal chemistry for probe development. As a diester, it may also serve as a precursor in polymer synthesis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Datasheet for detailed handling information. The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O4 B12510306 Di-tert-butyl octanedioate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

ditert-butyl octanedioate

InChI

InChI=1S/C16H30O4/c1-15(2,3)19-13(17)11-9-7-8-10-12-14(18)20-16(4,5)6/h7-12H2,1-6H3

InChI Key

TUQIRKHDYKGDJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCC(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Di Tert Butyl Octanedioate Preparation

Esterification Pathways for Octanedioic Acid

The most direct route to di-tert-butyl octanedioate involves the esterification of octanedioic acid. Due to the steric hindrance of the tert-butyl group, direct acid-catalyzed esterification with tert-butanol (B103910) can be challenging. Therefore, various protocols have been developed to facilitate this transformation efficiently.

Direct Esterification Protocols

Direct esterification methods aim to form the ester linkage in a single step from the carboxylic acid and a tert-butyl source. A common and effective method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is widely applicable for the tert-butylation of carboxylic acids. The reaction proceeds through the formation of a mixed anhydride, which is then attacked by the tert-butoxide ion, also generated in situ.

Another approach is the reaction of the dicarboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid. This method has been successfully applied to the synthesis of other di-tert-butyl dicarboxylates like di-tert-butyl succinate. The reaction is typically carried out under pressure to maintain isobutylene in the liquid phase.

Method Reagents Catalyst General Conditions Reported Yield
Di-tert-butyl dicarbonateOctanedioic acid, (Boc)₂O, tert-butanolDMAPRoom temperature, overnightHigh
IsobutyleneOctanedioic acid, IsobutyleneH₂SO₄Pressurized reactor, low temperatureGood to High

Transesterification Processes

Transesterification offers an alternative route to this compound, typically starting from a more readily available diester of octanedioic acid, such as dimethyl suberate. This process involves the exchange of the methyl groups for tert-butyl groups. The reaction is generally driven to completion by using a large excess of tert-butanol or by removing the methanol (B129727) byproduct.

A common method employs a strong base catalyst, such as potassium tert-butoxide, in tert-butanol. The tert-butoxide anion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester and displacing the methoxide.

Starting Material Reagents Catalyst General Conditions Potential Outcome
Dimethyl octanedioatetert-ButanolPotassium tert-butoxideRefluxing tert-butanolFormation of this compound

Alkylation and Carbonylation Routes to Octanedioate Scaffolds

In addition to the direct esterification of pre-existing octanedioic acid, the octanedioate carbon skeleton can be constructed through alkylation or carbonylation reactions, followed by conversion to the di-tert-butyl ester.

One classical approach to building the carbon chain is the malonic ester synthesis. This method involves the dialkylation of a malonate ester with a suitable dihaloalkane. For the synthesis of an octanedioate scaffold, di-tert-butyl malonate can be reacted with 1,4-dihalobutane in the presence of a strong base. The resulting substituted malonate can then be further processed to yield the desired this compound, although this route can be complex and may have limitations in terms of yield.

Carbonylation reactions offer a more modern approach to the synthesis of dicarboxylic acid esters. These methods typically involve the reaction of unsaturated substrates with carbon monoxide in the presence of a transition metal catalyst and an alcohol. While specific examples for the direct synthesis of this compound via carbonylation are not prevalent in the literature, general methodologies for the carbonylation of diols or other suitable precursors could potentially be adapted for this purpose.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for esterification reactions. These approaches focus on the use of less hazardous solvents, reusable catalysts, and energy-efficient reaction conditions.

The use of solid acid catalysts is a prominent green alternative to traditional homogeneous acid catalysts like sulfuric acid. Materials such as montmorillonite (B579905) clays (B1170129) and zeolites can be employed for esterification reactions. These catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and can minimize corrosion and waste generation issues.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Microwave irradiation can significantly reduce reaction times and improve yields in esterification processes. The application of microwave heating to the direct esterification of octanedioic acid with tert-butanol, potentially in the presence of a solid acid catalyst, represents a promising green synthetic route.

Furthermore, the use of greener solvents is a key aspect of sustainable chemistry. Deep eutectic solvents (DESs), which are mixtures of quaternary ammonium (B1175870) salts and hydrogen bond donors, have been explored as environmentally friendly reaction media for esterifications. These solvents can sometimes act as both the solvent and the catalyst, simplifying the reaction setup and workup.

Green Approach Key Features Potential Application to this compound Synthesis
Solid Acid CatalysisReusable, reduced corrosion and waste.Esterification of octanedioic acid with tert-butanol using catalysts like zeolites or clays.
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiency.Rapid direct esterification of octanedioic acid.
Deep Eutectic Solvents (DESs)Biodegradable, low toxicity, potential dual role as solvent and catalyst.Esterification in a green reaction medium.

Chemical Reactivity and Derivatization of Di Tert Butyl Octanedioate

Selective Functionalization of Octanedioate Diesters

The presence of two identical ester groups allows for both symmetric derivatization and, under controlled conditions, selective monofunctionalization. The bulky tert-butyl groups play a crucial role in moderating the reactivity of the ester functionalities.

The tert-butyl esters of Di-tert-butyl octanedioate exhibit characteristic reactivity, primarily dictated by the steric hindrance and electronic properties of the tert-butyl group.

Hydrolysis (Deprotection): Tert-butyl esters are well-known protecting groups for carboxylic acids because of their stability under basic and mildly acidic conditions. thieme-connect.com They can be selectively cleaved under strong acidic conditions, typically through a mechanism involving the formation of a stable tert-butyl cation. Aqueous phosphoric acid or reagents like zinc bromide (ZnBr₂) can be used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. organic-chemistry.orgresearchgate.net For this compound, treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) would efficiently yield octanedioic acid (suberic acid). Selective hydrolysis of one of the two ester groups is challenging but can sometimes be achieved by using stoichiometric amounts of the acidic reagent at low temperatures.

Transesterification: This process is generally difficult for tert-butyl esters due to steric hindrance around the carbonyl carbon, which impedes nucleophilic attack.

Reduction: The reduction of the ester groups in this compound can lead to 1,8-octanediol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. Partial reduction to the corresponding aldehyde is also possible using specific reagents. For instance, the reduction of tert-butyl esters to aldehydes can be accomplished with Diisobutylaluminium hydride (DIBAL-H) at low temperatures, a reaction that has been successfully applied in complex syntheses. nih.gov

Conversion to Acid Chlorides: A notable reaction is the direct conversion of tert-butyl esters to acid chlorides. Reagents such as thionyl chloride (SOCl₂) can achieve this transformation at room temperature, a reaction that is often selective for tert-butyl esters over other simple alkyl esters like methyl or ethyl esters. organic-chemistry.org This would convert this compound into the corresponding di-acid chloride.

Table 1: Summary of Reactions at the Ester Functionality

Reaction Type Reagent(s) Product Notes
Full Hydrolysis Trifluoroacetic Acid (TFA) in CH₂Cl₂ Octanedioic Acid Standard deprotection method for tert-butyl esters.
Selective Hydrolysis ZnBr₂ in CH₂Cl₂ tert-Butyl hydrogen octanedioate Achievable under carefully controlled conditions. researchgate.net
Reduction LiAlH₄ in THF 1,8-Octanediol Requires a strong reducing agent.
Partial Reduction DIBAL-H (low temp.) 8-(tert-Butoxycarbonyl)octanal Can potentially be achieved under controlled conditions. nih.gov
Acyl Chloride Formation SOCl₂ Octanedioyl dichloride Selective conversion of tert-butyl esters. organic-chemistry.org

The saturated C₆ alkyl chain connecting the two ester functionalities is largely unreactive towards common ionic reagents. However, transformations can be envisioned under more forcing conditions or through radical pathways.

The metabolism of long-chain dicarboxylic acids in biological systems proceeds via β-oxidation, which systematically shortens the alkyl chain. nih.gov While this is a biochemical process, it illustrates a mode of reactivity for the alkyl backbone. In synthetic chemistry, functionalization typically relies on radical reactions, such as radical halogenation, though this approach often suffers from a lack of selectivity on a long, unactivated alkane chain. A more practical synthetic strategy involves utilizing an unsaturated precursor to octanedioate, functionalizing the double bond (e.g., via epoxidation or dihydroxylation), and then carrying out further transformations. researchgate.net

Carbon-Carbon Bond Formation Reactions Involving this compound

The α-carbons in this compound are acidic (pKa ≈ 25) and can be deprotonated with a strong base to form a nucleophilic enolate, which is central to C-C bond formation.

The formation of an enolate from this compound, followed by reaction with an electrophile like an alkyl halide, results in the formation of a new carbon-carbon bond at the α-position. libretexts.org

The process typically involves:

Enolate Formation: A strong, non-nucleophilic, sterically hindered base, such as lithium diisopropylamide (LDA), is used to completely and irreversibly deprotonate one of the α-carbons. youtube.com

Nucleophilic Attack: The resulting enolate acts as a nucleophile, attacking an alkyl halide (preferably primary or methyl to favor Sₙ2 over E2 elimination) to form the α-alkylated product. libretexts.org

This process can be repeated to introduce a second alkyl group at the same α-carbon or performed symmetrically on both ends of the molecule.

Table 2: Examples of Alkylation Reactions

Alkylating Agent Base Expected Product
Iodomethane (CH₃I) LDA Di-tert-butyl 2-methyloctanedioate
Benzyl (B1604629) Bromide (BnBr) LDA Di-tert-butyl 2-benzyloctanedioate
1-Bromobutane (CH₃(CH₂)₃Br) LDA Di-tert-butyl 2-butyloctanedioate

Diesters like this compound are classic substrates for intramolecular condensation reactions.

Dieckmann Condensation: This is an intramolecular Claisen condensation that is highly relevant for diesters. libretexts.org The reaction involves the formation of an enolate at one α-carbon, which then attacks the carbonyl carbon of the other ester group within the same molecule. wikipedia.org The subsequent elimination of a tert-butoxide anion leads to the formation of a cyclic β-keto ester. For this compound, this intramolecular cyclization would produce a seven-membered ring, specifically tert-butyl 2-oxocycloheptane-1-carboxylate. While the formation of 5- and 6-membered rings is generally more favorable and common, the Dieckmann condensation is a viable route to 7-membered rings as well. organic-chemistry.orgalfa-chemistry.com The reaction is driven to completion by the final deprotonation of the acidic α-hydrogen of the β-keto ester product, which requires a stoichiometric amount of base. masterorganicchemistry.comopenstax.org

Crossed Claisen Condensation: The enolate of this compound could also participate in an intermolecular reaction with a different ester that cannot form an enolate itself (e.g., ethyl formate (B1220265) or diethyl carbonate). This "crossed" Claisen condensation would result in the formation of a β-keto ester at one end of the octanedioate chain. masterorganicchemistry.com

Table 3: Condensation Reactions of this compound

Reaction Type Reagent(s) Product
Dieckmann Condensation NaOt-Bu or LDA, then H₃O⁺ tert-Butyl 2-oxocycloheptane-1-carboxylate
Crossed Claisen 1. LDA; 2. Diethyl carbonate; 3. H₃O⁺ Di-tert-butyl 2-(ethoxycarbonyl)octanedioate

Stereoselective Transformations on the Octanedioate Skeleton

The octanedioate skeleton is inherently achiral. The introduction of chirality and the control of stereochemistry require specific synthetic strategies, often involving the reactions at the α-carbons.

One powerful method is the stereoselective alkylation of an enolate using a chiral auxiliary. For example, by converting one of the ester groups to a chiral N-acyl oxazolidinone (an Evans auxiliary), the subsequent enolization and alkylation can proceed with high diastereoselectivity. ub.edu The chiral auxiliary physically blocks one face of the enolate, directing the incoming alkyl halide to the opposite face. After the alkylation, the auxiliary can be cleaved to reveal the chiral α-substituted carboxylic acid or its derivative.

Another approach involves the stereoselective reduction of a ketone. If this compound is first converted to a cyclic β-keto ester via the Dieckmann condensation, the resulting ketone can be reduced to a hydroxyl group. The use of chiral reducing agents, such as those derived from boron hydrides (e.g., CBS reagents), can produce the corresponding alcohol with high enantioselectivity, thereby introducing two new stereocenters into the cyclic structure.

These methods allow for the transformation of the simple, linear, and achiral skeleton of this compound into complex, stereochemically defined structures, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Compatibility with Orthogonal Protecting Group Strategies

In the realm of multi-step organic synthesis, particularly in the construction of complex molecules with multiple functional groups, the concept of orthogonal protecting group strategies is of paramount importance. This approach allows for the selective deprotection of one type of protecting group in the presence of others, enabling the sequential modification of different parts of a molecule. The di-tert-butyl ester functionality of this compound offers a high degree of compatibility with several widely used protecting groups, making it a valuable building block in sophisticated synthetic routes. This compatibility stems from the specific conditions required for the cleavage of the tert-butyl esters, which are generally stable to a variety of reagents used to remove other protective moieties.

The tert-butyl esters of this compound are characteristically cleaved under acidic conditions, typically with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The mechanism involves the protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which is then trapped by a nucleophile or undergoes elimination to form isobutylene (B52900). This acid lability is the cornerstone of its orthogonality with base-labile and hydrogenolysis-labile protecting groups.

Compatibility with Base-Labile Protecting Groups

A common orthogonal strategy involves the use of base-labile protecting groups in conjunction with acid-labile groups like tert-butyl esters. The most prominent example is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is extensively used for the protection of amines. The Fmoc group is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Under these basic conditions, the tert-butyl ester groups of this compound remain intact. This stability allows for the selective deprotection of an Fmoc-protected amine in a molecule also containing the this compound moiety, freeing the amine for subsequent reactions such as amide bond formation, while the carboxylic acid groups remain protected as their tert-butyl esters.

Table 1: Compatibility of this compound with Fmoc Protecting Group Strategy
Protecting Group to be RemovedTypical Deprotection ReagentSolventTypical ConditionsEffect on this compound
Fmoc (9-fluorenylmethoxycarbonyl)20% PiperidineDMF (N,N-dimethylformamide)Room temperature, 10-30 minStable

Compatibility with Hydrogenolysis-Labile Protecting Groups

Another major class of protecting groups relies on cleavage by catalytic hydrogenolysis. These include the benzyloxycarbonyl (Cbz or Z) group for amines and benzyl (Bn) ethers and esters for hydroxyl and carboxyl groups, respectively. These groups are typically removed by hydrogenation over a palladium catalyst (e.g., Pd/C) in a suitable solvent like methanol (B129727), ethanol, or ethyl acetate.

The di-tert-butyl ester groups are completely stable under these neutral, reductive conditions. organic-chemistry.org This orthogonality permits the selective removal of Cbz, benzyl ethers, or benzyl esters from a molecule while preserving the this compound functionality for future transformations. For instance, a Cbz-protected amine can be deprotected to reveal the free amine without affecting the di-tert-butyl dicarboxylate. Similarly, a benzyl ether can be cleaved to a hydroxyl group, or a benzyl ester to a carboxylic acid, with the tert-butyl esters remaining untouched. organic-chemistry.org

Table 2: Compatibility of this compound with Hydrogenolysis-Labile Protecting Groups
Protecting Group to be RemovedTypical Deprotection ReagentCatalystSolventTypical ConditionsEffect on this compound
Cbz (Benzyloxycarbonyl)H₂Pd/CMethanol or EthanolRoom temperature, atmospheric pressureStable
Bn (Benzyl) EtherH₂Pd/CMethanol or EthanolRoom temperature, atmospheric pressureStable
Bn (Benzyl) EsterH₂Pd/CMethanol or EthanolRoom temperature, atmospheric pressureStable

Compatibility with Silyl (B83357) Ether Protecting Groups

Silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS), are widely used for the protection of alcohols. Their cleavage is typically achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.

The stability of this compound in the presence of fluoride-mediated silyl ether deprotection conditions provides another layer of orthogonality. For instance, a TBDMS ether can be selectively cleaved using TBAF in a solvent like tetrahydrofuran (B95107) (THF) without affecting the tert-butyl ester groups. However, care must be taken with acid-catalyzed desilylation protocols, as the acidic conditions required to remove more robust silyl ethers may also lead to the cleavage of the tert-butyl esters. The choice of acidic reagent and reaction conditions is therefore crucial to maintain selectivity. Milder acidic conditions that can cleave less hindered silyl ethers may leave the tert-butyl esters intact. organic-chemistry.orgorganic-chemistry.org

Table 3: Compatibility of this compound with Silyl Ether Protecting Groups
Protecting Group to be RemovedTypical Deprotection ReagentSolventTypical ConditionsEffect on this compound
TBDMS (tert-butyldimethylsilyl)TBAF (Tetrabutylammonium fluoride)THF (Tetrahydrofuran)Room temperatureStable
TIPS (triisopropylsilyl)TBAF (Tetrabutylammonium fluoride)THF (Tetrahydrofuran)Room temperatureStable
TBDMS (tert-butyldimethylsilyl)Mild Acid (e.g., Acetic Acid)THF/H₂ORoom temperatureGenerally Stable

Applications of Di Tert Butyl Octanedioate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Macrocyclic Systems

The construction of macrocycles, large ring structures containing typically 12 or more atoms, is a significant challenge in organic synthesis due to entropic factors that disfavor ring formation. Di-tert-butyl octanedioate can serve as a linear precursor that, after modification and deprotection, can undergo intramolecular cyclization to form macrocyclic compounds.

The general strategy involves the functionalization of the octanedioate backbone, followed by the removal of the tert-butyl protecting groups to liberate the dicarboxylic acid. This diacid can then be activated and reacted with a suitable difunctional molecule, such as a diamine or a diol, under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

PrecursorReaction TypeResulting MacrocycleReference
Functionalized this compound derivativeIntramolecular amidationMacrocyclic lactamFictional Example
Functionalized this compound derivativeIntramolecular esterificationMacrocyclic lactoneFictional Example

Table 1: Examples of Macrocyclization Reactions Utilizing this compound Derivatives (Illustrative)

Building Block for Functionalized Organic Molecules

The octanedioate scaffold provides a flexible eight-carbon chain that can be strategically modified to create a variety of functionalized organic molecules. The tert-butyl esters of this compound allow for reactions to be carried out on the carbon backbone without interference from the carboxylic acid groups.

For instance, the α-carbons to the ester groups can be deprotonated with a strong base to form enolates, which can then react with various electrophiles to introduce new functional groups. Subsequent deprotection of the tert-butyl esters provides access to functionalized dicarboxylic acids, which are valuable building blocks in their own right.

ReagentReaction TypeFunctionalized Product
Lithium diisopropylamide (LDA), then an alkyl halideα-alkylationα,α'-dialkyl-di-tert-butyl octanedioate
N-Bromosuccinimide (NBS)Radical brominationBrominated this compound
Ozone, then a reducing agentOzonolysis of an unsaturated derivativeAldehyde-functionalized this compound

Table 2: Functionalization Reactions of this compound (Illustrative)

This table illustrates potential functionalization reactions based on the general reactivity of esters.

Role in the Elaboration of Complex Polymeric Architectures

This compound can be utilized as a monomer or a precursor to a monomer in the synthesis of polyesters and polyamides. The tert-butyl groups can be removed to yield suberic acid, which can then be polymerized with diols or diamines through condensation polymerization.

Alternatively, functionalized derivatives of this compound can be used to introduce specific properties into the polymer backbone. For example, a diol derivative of this compound could be copolymerized with other diacids and diols to create polyesters with tailored characteristics. The bulky tert-butyl groups can also influence the physical properties of the resulting polymers, such as solubility and thermal stability, before their potential removal in a post-polymerization modification step.

Suberic acid, the parent dicarboxylic acid of this compound, is known to be used in the synthesis of biodegradable elastomers when copolymerized with citric acid and various diols. worldwidejournals.com This suggests a potential application for its di-tert-butyl ester derivative in the controlled synthesis of such materials.

Co-monomerPolymer TypePotential Application
Ethylene glycolPolyesterBiodegradable plastics
HexamethylenediaminePolyamideEngineering plastics
Functionalized diolFunctional PolyesterDrug delivery systems

Table 3: Potential Polymeric Architectures Derived from this compound

Utility in the Construction of Natural Product Analogues

Natural products often possess complex architectures with specific functionalities that are responsible for their biological activity. This compound can serve as a C8 building block in the synthesis of analogues of natural products. The linear eight-carbon chain can be incorporated into a larger molecular framework, and the tert-butyl esters provide a means to control the reactivity of the carboxylic acid groups during the synthetic sequence.

For example, in the synthesis of analogues of pheromones or other long-chain natural products, this compound could be selectively reduced at one ester group to a primary alcohol. This alcohol could then be further elaborated, and the remaining tert-butyl ester could be deprotected at a later stage to reveal a carboxylic acid for coupling with another fragment. This approach allows for the systematic modification of the natural product structure to study structure-activity relationships. While direct examples are not prevalent, the use of C8 fragments derived from suberic acid is a common strategy in natural product synthesis.

Natural Product ClassRole of Octanedioate UnitSynthetic Strategy
PheromonesPart of the carbon backboneFragment coupling, functional group interconversion
MacrolidesLinear chain for macrocyclizationStepwise elaboration and final ring closure
PolyketidesA building block in the polyketide chainIterative chain extension

Table 4: Potential Utility of this compound in Natural Product Analogue Synthesis

Specialized Research Applications of Di Tert Butyl Octanedioate

Advanced Materials Science Applications (e.g., monomers for specialized polymers)

In the field of advanced materials science, there is a continuous search for new monomers that can impart specific properties to polymers. Di-tert-butyl octanedioate has potential as a monomer for the synthesis of specialized polyesters and polyamides. The tert-butyl ester groups can be retained in the final polymer to create a material with specific solubility and thermal properties, or they can be removed post-polymerization to generate a functional polymer with free carboxylic acid groups.

These resulting poly(octanedioic acid) polymers can have a range of applications. The carboxylic acid side chains can be used for further chemical modification, for creating cross-linked networks, or for imparting pH-responsiveness to the material. For example, at neutral or basic pH, the carboxylic acid groups will be deprotonated, leading to a negatively charged polymer that can swell in aqueous environments. This property is useful in the design of hydrogels, drug delivery systems, and smart materials that respond to environmental stimuli. The synthesis of polymers with di-tert-butyl acrylate (B77674) monomers, which are then deprotected to yield poly(acrylic acid), demonstrates a similar and well-established strategy. pusan.ac.kr

Polymer Type Potential Application Role of this compound
PolyestersBiodegradable materials, thermoplastic elastomersAs a di-acid monomer (after deprotection) or a di-ester monomer.
PolyamidesHigh-performance fibers, engineering plasticsAs a di-acid monomer (after deprotection) for reaction with diamines.
Functional PolymerspH-responsive hydrogels, ion-exchange resinsAs a precursor to a polymer with pendant carboxylic acid groups.

Role in Supramolecular Assembly Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized structures. This compound, and more specifically, the octanedioic acid it can generate upon deprotection, can be a valuable building block in this field.

The linear, flexible eight-carbon chain of octanedioic acid allows it to act as a ditopic hydrogen-bond donor and acceptor. This enables it to participate in the formation of various supramolecular architectures, such as hydrogen-bonded polymers, liquid crystals, and molecular gels. The length of the alkyl chain influences the spacing and geometry of the resulting assemblies. By using this compound as a starting material, researchers can synthesize and isolate octanedioic acid derivatives with specific end-groups, which can then be used to direct the formation of complex supramolecular structures.

Application in Methodological Organic Chemistry Development

In the development of new synthetic methodologies, this compound can serve as a model substrate or a bifunctional building block. The presence of two identical, protected functional groups at either end of a flexible alkyl chain allows chemists to test the efficiency and selectivity of new reactions. For example, a new catalytic system for the selective monofunctionalization of a symmetric di-ester could be tested using this compound.

Furthermore, the tert-butyl ester groups are known to be robust under a variety of reaction conditions, including those involving organometallic reagents and many oxidizing and reducing agents. This stability makes this compound a useful starting material for the synthesis of more complex molecules where the carboxylic acid functionality needs to be masked until a later stage in the synthetic sequence. The principles of using di-tert-butyl esters in organic synthesis are well-established, for instance, with the use of di-tert-butyl malonate in various synthetic transformations. orgsyn.orgorgsyn.org

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive identification of Di-tert-butyl octanedioate in a research setting relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecular structure, connectivity, and mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are utilized to confirm the structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl groups produce a highly characteristic, intense singlet peak due to the 18 equivalent protons. The protons on the methylene (B1212753) groups of the octanedioate backbone appear as multiplets. The chemical shifts are influenced by their proximity to the electron-withdrawing ester groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the different methylene carbons in the C8 chain.

Predicted NMR Data for this compound

While experimental spectra can vary slightly based on solvent and instrument parameters, the following tables provide predicted chemical shift values based on the compound's structure and data from similar long-chain esters.

Table 1: Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH₃)₃ 1.45 Singlet 18H
-O-CO-CH₂- 2.20 Triplet 4H
-CO-CH₂-CH₂- 1.60 Multiplet 4H
-CH₂-CH₂-CH₂-CH₂- 1.30 Multiplet 4H

Solvent: CDCl₃, Reference: TMS at 0 ppm

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C =O 173.0
-C (CH₃)₃ 80.5
-CO-C H₂- 35.0
-C(C H₃)₃ 28.2
-CO-CH₂-C H₂- 25.0
-CH₂-C H₂-C H₂-CH₂- 29.0

Solvent: CDCl₃, Reference: CDCl₃ at 77.0 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak can be observed. With Electron Ionization (EI), the molecule undergoes fragmentation, providing structural clues. A key fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) to form a protonated carboxylic acid, which is a highly characteristic fragmentation.

Table 3: Expected Mass Spectrometry Fragments (Electron Ionization)

m/z (mass-to-charge ratio) Identity of Fragment
286 [M]⁺ (Molecular Ion) - Often low abundance or absent in EI
230 [M - C₄H₈]⁺ (Loss of isobutylene)
174 [M - C₄H₈ - C₄H₈]⁺ (Loss of two isobutylene molecules, forming octanedioic acid)

Chromatographic Methods for Purity Assessment in Research Materials

To ensure that a research sample of this compound is free from starting materials, byproducts, or solvents, chromatographic techniques are employed. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing purity.

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is well-suited for analyzing the volatile this compound. nih.gov The compound is separated from impurities based on boiling point and polarity as it passes through a capillary column. spectrabase.com A typical GC-FID analysis would show a single major peak for a pure sample, with the peak area being proportional to the concentration. GC-MS provides the added benefit of identifying impurities by their mass spectra. jmb.or.kr

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is another effective method for purity assessment. sielc.com A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). This compound, being relatively nonpolar, would have a characteristic retention time. A UV detector is often used if the compound or its impurities have a chromophore, though for simple esters, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer may be more suitable.

Table 4: Typical Chromatographic Conditions for Purity Analysis

Technique Column Mobile Phase / Carrier Gas Detector
GC Capillary (e.g., DB-5ms) Helium FID or MS

Advanced Reaction Monitoring Techniques in Octanedioate Chemistry

In the synthesis of this compound, such as through the esterification of octanedioic acid, it is often desirable to monitor the reaction's progress in real-time without needing to withdraw and prepare samples for analysis. In-situ monitoring techniques provide continuous data on the concentration of reactants, intermediates, and products.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for real-time reaction monitoring. semanticscholar.org By using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, spectra can be collected continuously. The progress of the esterification can be followed by observing the decrease in the broad O-H stretch of the carboxylic acid reactant and the corresponding increase in the C-O stretch of the ester product. researchgate.net The carbonyl (C=O) stretching frequency also shifts from the carboxylic acid (~1700 cm⁻¹) to the ester (~1730 cm⁻¹), providing a clear indicator of conversion. semanticscholar.org

Near-Infrared (NIR) Spectroscopy: Similar to FTIR, NIR spectroscopy can be used with fiber-optic probes for in-situ monitoring of transesterification and other esterification reactions. dss.go.th This technique can quantitatively track the disappearance of reactants and the appearance of products, allowing for precise determination of the reaction endpoint and kinetics.

These advanced monitoring techniques enable better control over reaction conditions, leading to optimization of yield, reduction of reaction time, and minimization of byproduct formation in the synthesis of octanedioates. dss.go.th

Table of Compounds Mentioned

Compound Name
This compound
Octanedioic acid
Isobutylene
Acetonitrile

Theoretical and Computational Studies on Di Tert Butyl Octanedioate Reactivity

Mechanistic Investigations of Key Transformations

Theoretical and computational studies are pivotal in elucidating the intricate mechanisms of chemical reactions involving di-tert-butyl octanedioate. Density Functional Theory (DFT) and ab initio methods are commonly employed to map out the potential energy surfaces of reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies.

Another significant transformation is the reaction of enolates derived from this compound. Computational studies can predict the preferred site of deprotonation and the geometry of the resulting enolate. Furthermore, these studies can model the enolate's subsequent reaction with various electrophiles, providing insights into the stereoselectivity and regioselectivity of such reactions. By calculating the energies of different transition states leading to various products, chemists can predict the major product under specific reaction conditions.

Table 1: Representative Computationally Studied Transformations of Di-tert-butyl Esters

TransformationComputational MethodKey Findings
Acid-Catalyzed HydrolysisDFT (B3LYP)Identification of protonation sites and calculation of activation barriers for nucleophilic attack.
Base-Promoted Enolate FormationAb initio (MP2)Prediction of the most stable enolate geometry and the site of deprotonation.
Alkylation of EnolatesDFT with solvent modelElucidation of transition state structures to predict stereochemical outcomes.

Conformational Analysis of Functionalized Octanedioate Derivatives

The three-dimensional shape, or conformation, of this compound and its functionalized derivatives plays a crucial role in their reactivity and physical properties. The long, flexible octanedioate chain can adopt numerous conformations, and the bulky tert-butyl groups introduce significant steric constraints.

Computational methods, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to explore the conformational landscape of these molecules. Molecular mechanics calculations can rapidly evaluate the energies of a large number of conformations to identify low-energy structures. These studies often reveal that the extended, linear conformation is among the most stable, minimizing steric repulsion between the tert-butyl groups and along the hydrocarbon chain.

For functionalized octanedioate derivatives, where substituents are introduced along the chain, conformational analysis becomes even more critical. The presence of functional groups can lead to specific intramolecular interactions, such as hydrogen bonding, which can favor folded or globular conformations over the extended form. For example, a hydroxyl-substituted this compound might adopt a conformation where the hydroxyl group can form a hydrogen bond with one of the carbonyl oxygens.

Molecular dynamics simulations provide a dynamic picture of the conformational behavior over time. These simulations can show how the molecule flexes and changes shape in solution, providing insights into its average conformation and the populations of different conformational states.

Table 2: Calculated Conformational Energies for a Model Di-tert-butyl Dicarboxylate

ConformationRelative Energy (kcal/mol)Dihedral Angle (C-C-C-C)
Extended (Anti)0.0180°
Gauche0.960°
Eclipsed5.0

Note: Data is illustrative and based on general principles for long-chain alkanes.

Computational Prediction of Reaction Pathways and Selectivity

A significant application of computational chemistry is the prediction of reaction pathways and the selectivity of chemical reactions. For this compound, this can involve predicting the outcome of reactions at either of the ester groups or along the hydrocarbon backbone.

By calculating the activation energies for competing reaction pathways, theoretical models can predict which reaction is kinetically favored. For example, in a reaction where both hydrolysis and aminolysis are possible, computational chemistry can determine which pathway has the lower energy barrier and is therefore more likely to occur.

Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions. In the case of functionalized this compound derivatives, the existing functional groups can direct the outcome of subsequent reactions. Theoretical calculations can quantify these directing effects by modeling the transition states for attack at different positions or from different faces of the molecule.

For instance, in the epoxidation of a di-tert-butyl octenedioate, computational methods can predict whether the epoxide will form on the same side (syn) or the opposite side (anti) of an existing substituent by comparing the energies of the corresponding transition states. These predictions are invaluable for designing synthetic routes to complex molecules with specific stereochemistry.

Modern computational approaches, including machine learning integrated with quantum chemical methodologies, are emerging as powerful tools for discovering new reaction pathways and predicting reactivity in complex chemical systems.

Future Research Trajectories and Innovations in Di Tert Butyl Octanedioate Chemistry

Catalyst Development for Enhanced Synthesis and Derivatization

The efficient synthesis and subsequent chemical modification of Di-tert-butyl octanedioate are fundamental to its broader application. Future research will likely focus on developing novel catalytic systems that offer higher yields, milder reaction conditions, and greater selectivity, moving beyond traditional acid catalysis.

Key areas for catalyst development include:

Advanced Lewis Acid Catalysis: While traditional Lewis acids like aluminum or tin chlorides are effective, they often require stoichiometric amounts and harsh conditions. wikipedia.org Future work will explore more efficient and environmentally benign Lewis acid catalysts. For instance, systems based on magnesium, copper, or scandium salts have shown promise in promoting tert-butylation reactions with di-tert-butyl dicarbonate (B1257347) under milder conditions. nih.govorganic-chemistry.org Investigating these catalysts for the direct esterification of octanedioic acid could lead to more sustainable synthetic routes.

Brønsted Acid Innovations: The development of novel Brønsted acids, such as dual SO3H-functionalized long-chain acidic ionic liquids, presents an opportunity for creating highly selective and reusable catalysts for tert-butylation reactions. organic-chemistry.org These catalysts could enhance the formation of this compound from tert-butanol (B103910) and octanedioic acid, minimizing side reactions and simplifying purification.

Enzymatic and Biocatalytic Routes: The use of enzymes, particularly lipases like Candida antarctica lipase B (CALB), offers a green alternative for polyester synthesis. mdpi.comacs.org Research into the enzymatic synthesis of this compound from octanedioic acid and a tert-butyl donor could provide a highly selective, mild, and sustainable manufacturing process. Lipase-catalyzed polycondensation has been shown to be effective for long-chain diacids, suggesting its applicability to the monomeric diester synthesis. nih.gov

Catalyst TypePotential Catalyst ExampleAnticipated Advantages for this compoundReference
Lewis AcidMg(ClO4)2 or Cu(OTf)2High efficiency at low catalyst loading; mild, room-temperature conditions; tolerance of sensitive functional groups. organic-chemistry.org
Lewis AcidYb(OTf)3Efficient for tert-butyl ether and ester formation, potentially reducing reaction times. researchgate.net
Brønsted AcidDouble SO3H-functionalized Ionic LiquidsHigh conversion and selectivity; catalyst is reusable, leading to greener processes. organic-chemistry.org
EnzymaticImmobilized Candida antarctica lipase B (CALB / Novozym 435)High selectivity, mild reaction conditions (avoids thermal degradation), environmentally friendly (no metal contaminants). mdpi.comnih.gov
Table 1. Prospective Catalytic Systems for the Synthesis and Derivatization of this compound.

Exploration of Novel Reactivity Patterns

Beyond its role as a simple diester, the chemical structure of this compound offers opportunities for exploring new reactivity patterns, particularly through the functionalization of its aliphatic backbone.

Future research could investigate:

Remote C–H Bond Functionalization: A significant frontier in organic synthesis is the selective activation of C(sp³)–H bonds. acs.org The long aliphatic chain of this compound is an ideal substrate for exploring transition-metal-catalyzed remote C–H functionalization. By using directing groups that can coordinate to the ester carbonyls, it may be possible to selectively introduce functional groups (e.g., aryl, alkyl, or heteroatom groups) at specific methylene (B1212753) units along the eight-carbon chain. rsc.org This would transform a simple linear molecule into a complex, multifunctional building block.

Conversion to Acid Chlorides: The tert-butyl ester groups can be selectively converted into acid chlorides using reagents like thionyl chloride (SOCl₂), a reaction that does not typically affect other ester types like methyl or benzyl (B1604629) esters. organic-chemistry.org This selective transformation of this compound into octanedioyl chloride in the presence of other ester functionalities presents a powerful synthetic strategy for creating complex molecules and polymers.

Decarboxylative Reactions: The tert-butyl ester group is known for its utility in decarboxylative esterification reactions. organic-chemistry.org Exploring novel catalytic cycles that leverage this property could lead to new carbon-carbon bond-forming reactions where the octanedioate scaffold acts as a linchpin, with one or both tert-butoxycarbonyl groups being replaced by other functionalities.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of chemical synthesis from batch to continuous flow processes offers enhanced control, safety, and scalability. vapourtec.com this compound, as a fundamental building block, is a prime candidate for integration into these next-generation manufacturing platforms.

Future innovations are expected in:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound itself would enable on-demand production and reduce purification challenges. Flow chemistry allows for precise control over reaction parameters, which is particularly beneficial for esterification reactions. vapourtec.com Furthermore, subsequent derivatization or polymerization steps could be "telescoped" in a continuous sequence without isolating intermediates.

Automated Polymer Synthesis: Automated platforms, often utilizing robotic liquid handlers, are revolutionizing materials discovery by enabling the rapid generation of large polymer libraries. researchwithrutgers.com this compound can serve as a key monomer or chain extender in these systems. After catalytic removal of the tert-butyl groups to unmask the carboxylic acids, the resulting octanedioic acid can be polymerized with various diols or diamines. Integrating this deprotection and subsequent polymerization into an automated workflow would allow for the high-throughput synthesis and screening of novel polyesters and polyamides with tailored properties. osti.govacs.org

High-Throughput Derivatization: Automated synthesis platforms can be used to create libraries of derivatives from a common scaffold. foresight.org By employing the novel reactivity patterns discussed previously (e.g., C-H activation), an automated system could synthesize a wide array of functionalized octanedioate-based molecules for screening in drug discovery or materials science applications.

Design of Next-Generation Molecular Architectures Based on Octanedioate Scaffolds

The linear, flexible, and biodegradable nature of the octanedioate backbone makes it an excellent scaffold for designing advanced molecular architectures. Long-chain dicarboxylic acids are recognized as crucial building blocks for creating new polymers, particularly bioplastics. fraunhofer.deresearchgate.net

Promising future directions include:

Biodegradable Elastomers for Tissue Engineering: Citrate-based elastomers, such as poly(1,8-octanediol citrate) (POC), have demonstrated significant potential in soft tissue engineering due to their biocompatibility and tunable mechanical properties. psu.edunih.gov The octanedioate scaffold shares structural similarities (an eight-carbon aliphatic chain) and can be used to create analogous biodegradable polyesters. By polymerizing octanedioic acid (derived from this compound) with multifunctional alcohols like glycerol or xylitol, it is possible to create novel, cross-linked elastomers with a wide range of properties suitable for scaffolds in regenerative medicine. researchgate.netnih.gov

Functional Polyesters and Copolymers: The octanedioate unit can be incorporated into copolymers to fine-tune material properties. For example, it can be copolymerized with other dicarboxylic acids (e.g., sebacic acid) and diols to control the cross-linking density, degradation rate, and mechanical strength of the resulting polyester. researchgate.net This approach allows for the creation of materials tailored for specific applications, from flexible films to rigid constructs.

Scaffolds for Controlled Release Systems: The polyester network derived from the octanedioate scaffold can serve as a matrix for the controlled release of therapeutic agents. The degradation rate of the polymer can be engineered to match the desired release profile of an entrapped drug, offering potential applications in pharmacology and medicine. biomedres.us

Compound Name
This compound
Octanedioic acid
Di-tert-butyl dicarbonate
tert-butanol
Magnesium perchlorate
Copper triflate
Ytterbium(III) triflate
Thionyl chloride
Octanedioyl chloride
Poly(1,8-octanediol citrate)
Sebacic acid
Glycerol
Xylitol
Table 2. List of Compounds Mentioned in the Article.

Q & A

Q. What safety protocols are essential when handling Di-tert-butyl dicarbonate in laboratory settings?

Researchers must prioritize flammability mitigation (flash point: 37°C) by avoiding open flames and static discharge. Personal protective equipment (PPE) should include EN 374-compliant gloves, chemical-resistant suits, and self-contained breathing apparatus during spills. Ensure adequate ventilation to prevent vapor accumulation (explosive concentrations possible in low areas). Emergency procedures include immediate skin washing with soap/water and ocular rinsing for 15+ minutes .

Q. How can researchers optimize the synthesis of Di-tert-butyl dicarbonate to improve yield and purity?

Key variables include reaction temperature (maintained below decomposition thresholds), stoichiometric ratios of tert-butanol and phosgene equivalents, and purification via fractional distillation (boiling point: 56–57°C). Purity assessment via NMR (e.g., tert-butyl proton signals at ~1.2 ppm) and HPLC (retention time calibration against standards) is critical. Contaminants like unreacted starting materials require silica gel chromatography .

Q. What analytical techniques are most effective for characterizing Di-tert-butyl dicarbonate’s purity and structural integrity?

Combine spectroscopic methods:

  • FT-IR : Confirm carbonyl (C=O) stretches at ~1750 cm⁻¹ and tert-butyl C-O vibrations at 1250–1150 cm⁻¹.
  • ¹H/¹³C NMR : Identify tert-butyl groups (δ 1.2 ppm for ¹H; δ 27–30 ppm for ¹³C).
  • GC-MS : Detect volatile impurities (e.g., residual solvents) with electron ionization fragmentation patterns .

Q. How should researchers design stability studies for Di-tert-butyl dicarbonate under varying storage conditions?

Conduct accelerated stability tests by exposing samples to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC peak area reduction and quantify hydrolysis byproducts (e.g., tert-butanol) using headspace GC-MS. Store in airtight, amber-glass containers under inert gas (N₂/Ar) at ≤4°C .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported thermal decomposition profiles of Di-tert-butyl dicarbonate?

Apply differential scanning calorimetry (DSC) to measure onset temperature (T₀) and decomposition enthalpy (ΔH). Compare adiabatic conditions using accelerating rate calorimetry (ARC) to model self-heating rates (dT/dt) and pressure rise (dP/dt). Kinetic parameters (activation energy, pre-exponential factor) derived via model-fitting (e.g., Friedman method) clarify conflicting data .

Q. How can computational chemistry predict Di-tert-butyl dicarbonate’s reactivity in novel synthetic pathways?

Use density functional theory (DFT) to calculate transition states for nucleophilic acyl substitutions. Solvent effects (e.g., dielectric constant) are modeled via COSMO-RS. Molecular dynamics simulations reveal steric hindrance from tert-butyl groups, influencing reaction rates with amines or alcohols .

Q. What experimental approaches assess the ecological toxicity of Di-tert-butyl dicarbonate given limited data?

Perform OECD 301 biodegradability tests : Incubate with activated sludge (30 days) and measure CO₂ evolution. For aquatic toxicity, use Daphnia magna acute immobilization assays (48-h EC₅₀). Soil mobility studies involve column chromatography with loam/sand matrices, analyzing leaching potential via LC-MS .

Q. What mechanistic insights emerge from studying hydrolysis kinetics under acidic vs. basic conditions?

Under acidic conditions (pH <3), hydrolysis proceeds via protonation of the carbonyl oxygen, followed by tert-butoxide elimination. In basic media (pH >10), hydroxide ions directly attack the electrophilic carbonyl carbon. Monitor kinetics via pH-stat titration or in situ IR spectroscopy. Rate constants (k) are pH-dependent and correlate with Brønsted plots .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on Di-tert-butyl dicarbonate’s compatibility with organic solvents?

Systematically test solubility and stability in aprotic (e.g., THF, DCM) vs. protic (e.g., MeOH, H₂O) solvents using UV-Vis spectroscopy (λmax shifts indicate solvolysis). Cross-reference with thermogravimetric analysis (TGA) to detect solvent adduct formation. Contradictions often arise from impurities or varying water content in solvents .

Q. What methodologies validate the absence of genotoxicity in Di-tert-butyl dicarbonate?

Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) with/without metabolic activation (S9 liver enzymes). Follow OECD 487 guidelines for in vitro micronucleus assays in mammalian cells (e.g., CHO-K1). Negative results require confirmation via LC-MS to rule out mutagenic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.